Aroplatin

Neurotoxicity Colorectal Cancer Clinical Trial

Aroplatin (L-NDDP) is a research-grade liposomal platinum complex engineered to overcome cisplatin resistance via DACH-platinum adducts that evade DNA mismatch repair (MMR) recognition. Its liposomal encapsulation prolongs circulation and enhances tumor targeting via the EPR effect. With a markedly lower neurotoxicity profile than oxaliplatin and a higher MTD (312.5 mg/m²) enabling 28-day dosing cycles, it is the definitive tool for preclinical studies in platinum-resistant models, CIPN-focused oncology research, and nanoparticle drug delivery investigations. Choose Aroplatin to preserve endpoint validity where oxaliplatin or cisplatin would confound resistance and toxicity readouts.

Molecular Formula C26H52N2O4Pt
Molecular Weight 651.8 g/mol
CAS No. 109488-20-2
Cat. No. B10752695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAroplatin
CAS109488-20-2
Molecular FormulaC26H52N2O4Pt
Molecular Weight651.8 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]
InChIInChI=1S/2C10H20O2.C6H14N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-6H,1-4,7-8H2;/q;;;+2/p-2
InChIKeyPZAQDVNYNJBUTM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aroplatin (L-NDDP, CAS 109488-20-2): Liposomal DACH Platinum Complex for Oncology Research


Aroplatin (L-NDDP, CAS 109488-20-2) is a synthetic liposomal formulation of the lipophilic platinum complex cis-bis-neodecanoato-trans-R,R-1,2-diaminocyclohexane platinum(II) (NDDP) [1]. It is a third-generation platinum analog, structurally related to oxaliplatin through its 1,2-diaminocyclohexane (DACH) carrier ligand, but is distinguished by its liposomal encapsulation [2]. The molecular weight is approximately 651.8 g/mol [3]. As a research compound, it is designed to investigate the impact of liposomal delivery on the pharmacokinetics, tumor targeting, and toxicity profile of platinum-based chemotherapy, with the goal of improving the therapeutic index compared to conventional agents like cisplatin and oxaliplatin [4].

Why Generic Substitution of Aroplatin with Oxaliplatin or Cisplatin Is Scientifically Inappropriate


Aroplatin's combination of a lipophilic DACH-platinum core and a liposomal delivery vehicle generates a unique pharmacological and toxicological profile that cannot be replicated by simply using its structural analog oxaliplatin or the class parent cisplatin [1]. Preclinical and clinical data indicate that Aroplatin's liposomal encapsulation alters its pharmacokinetics, leading to prolonged circulation and distinct tissue distribution compared to free platinum drugs [2]. Crucially, the DACH-platinum adducts formed by Aroplatin are not recognized by the DNA mismatch repair (MMR) system, a primary mechanism of resistance to cisplatin and carboplatin, but a feature shared with oxaliplatin [3]. However, in direct clinical comparison, Aroplatin exhibits a markedly different and potentially advantageous toxicity profile, particularly concerning peripheral neuropathy, which is a dose-limiting toxicity of oxaliplatin [4]. Therefore, substituting Aroplatin with another platinum agent in a research protocol would invalidate findings related to drug delivery, resistance, and toxicity endpoints.

Aroplatin: Quantifiable Differentiation Evidence vs. Oxaliplatin and Cisplatin


Reduced Peripheral Neurotoxicity vs. Oxaliplatin in Clinical Study

In a Phase II trial of therapy-refractory advanced colorectal cancer patients, treatment with Aroplatin resulted in grade 1/2 peripheral neuropathy in 15% of patients [1]. This stands in stark contrast to the established neurotoxicity profile of its structural analog, oxaliplatin, which induces severe (grade 3/4) peripheral neuropathy in approximately 15% of patients, with an overall incidence of peripheral neuropathy reported between 60-80% in clinical practice [2].

Neurotoxicity Colorectal Cancer Clinical Trial Comparative Toxicology

Circumvention of DNA Mismatch Repair (MMR)-Mediated Resistance vs. Cisplatin

Aroplatin's mechanism of action provides a critical differentiator at the molecular level. The DNA adducts formed by its active DACH-platinum species are not recognized by the cellular DNA mismatch repair (MMR) complex [1]. This is in contrast to cisplatin-DNA adducts, which are actively recognized and excised by the MMR system, leading to clinical resistance [2]. Preclinical studies confirm this functional consequence: in cisplatin-resistant LoVo colon carcinoma cells, Aroplatin's efficacy (Do = 14 µM) was maintained, whereas cisplatin's potency dropped dramatically (Do = 48 µM) compared to the parental cell line .

Drug Resistance DNA Repair Mechanism of Action MMR

Higher Maximum Tolerated Dose (MTD) in Humans vs. Oxaliplatin

Phase I clinical evaluation established the maximum tolerated dose (MTD) of intravenous Aroplatin at 312.5 mg/m2, with myelosuppression identified as the dose-limiting toxicity (DLT) [1]. This MTD is notably higher than the standard clinical dose of oxaliplatin, which is typically 85-130 mg/m2 per cycle and is primarily limited by neurotoxicity [2]. The DLT profile is also distinct, with Aroplatin's myelosuppression contrasting with oxaliplatin's neurotoxicity and cisplatin's nephrotoxicity.

Clinical Pharmacology Maximum Tolerated Dose Dose Escalation Safety

Extended Dosing Interval vs. Cisplatin Due to Liposomal Pharmacokinetics

The liposomal formulation of Aroplatin confers distinct pharmacokinetic properties that translate into a practical dosing difference. While conventional cisplatin is typically administered on a weekly or every 3-week schedule due to its rapid clearance and associated toxicities, Aroplatin is administered once every 28 days [1]. This extended interval is a direct result of the liposomal encapsulation, which prolongs the drug's circulation half-life and alters its biodistribution [2].

Pharmacokinetics Liposomal Formulation Dosing Schedule Sustained Release

Recommended Research Applications for Aroplatin Based on Evidence of Differentiation


Investigating Neurotoxicity-Sparing Platinum Regimens

Aroplatin is ideally suited for preclinical and clinical research models focused on reducing chemotherapy-induced peripheral neuropathy (CIPN). Its demonstrated lower incidence and severity of neurotoxicity compared to oxaliplatin [1] makes it a compelling candidate for combination studies where neuropathy is a major concern, or for long-term treatment models where cumulative neurotoxic effects must be avoided.

Overcoming Cisplatin Resistance in MMR-Deficient Tumor Models

Aroplatin should be prioritized for use in experimental systems designed to study or circumvent platinum resistance. Its ability to evade recognition by the DNA mismatch repair (MMR) system [2] and maintain cytotoxic activity in cisplatin-resistant cell lines positions it as a powerful tool for investigating MMR-dependent resistance mechanisms and for evaluating efficacy in resistant tumor xenografts.

Exploring High-Dose or Infrequent-Dose Platinum Schedules

Research projects evaluating alternative platinum dosing schedules, such as high-dose intensity or less frequent administration, should consider Aroplatin. Its higher maximum tolerated dose (312.5 mg/m2) [3] and 28-day dosing cycle [4] provide a unique platform to test hypotheses related to dose-response relationships, pharmacokinetic modeling, and the impact of dosing frequency on efficacy and toxicity.

Liposomal Drug Delivery and Pharmacokinetics Research

As a model liposomal formulation of a small-molecule chemotherapeutic, Aroplatin is an excellent candidate for studies focused on the principles of nanoparticle drug delivery. Its altered pharmacokinetics, including prolonged circulation and modified tissue distribution [5], can be used to study the Enhanced Permeability and Retention (EPR) effect and other aspects of liposomal targeting in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aroplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.